![molecular formula C14H12ClN5OS B2706452 5-[(4-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207011-51-5](/img/structure/B2706452.png)
5-[(4-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound is part of a broader class of substances involving 1,2,3-triazole derivatives. These compounds are synthesized through various chemical processes, including esterification, cyclization, and condensation reactions. For instance, a study explored the synthesis of Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, demonstrating significant antifungal activity against certain pathogens (Zheng Yu-gu, 2015). This illustrates the compound's potential in developing antifungal agents.
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal properties of 1,2,3-triazole derivatives. For example, novel 1,2,4-triazole derivatives were synthesized and found to possess good or moderate antimicrobial activities against various microorganisms, highlighting the potential of these compounds in treating infections (H. Bektaş et al., 2007).
Antitumor Properties
Research into the antitumor properties of triazole derivatives has shown promising results. One study synthesized triazole derivatives inhibiting eosinophilia, suggesting potential applications in treating chronic asthma and possibly exhibiting antitumor activities due to their mechanism of action involving the inhibition of eosinophil survival induced by interleukin-5 (IL-5) (Y. Naito et al., 1996).
Chemical Structure and Degradation
The structural analysis of triazole derivatives, including the synthesis and photochemical degradation of N-arylmethyl derivatives, provides insights into their stability and potential environmental impact. These studies contribute to understanding the compound's behavior under different conditions, which is crucial for its application in various fields (A. Er-rhaimini & R. Mornet, 1992).
Propiedades
IUPAC Name |
5-(4-chloroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c15-9-3-5-10(6-4-9)17-13-12(18-20-19-13)14(21)16-8-11-2-1-7-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUKJVJGJPCNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


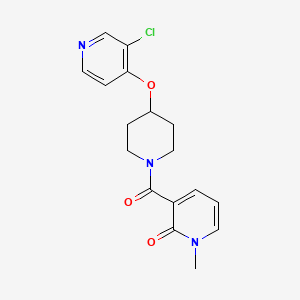
![N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2706373.png)

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)
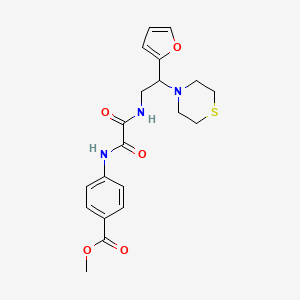
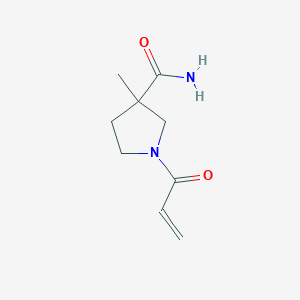

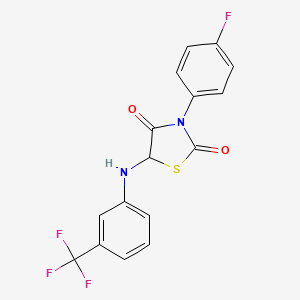
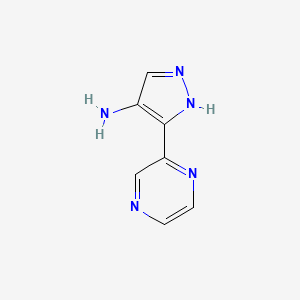
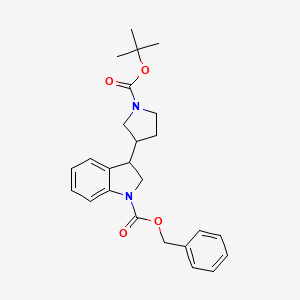

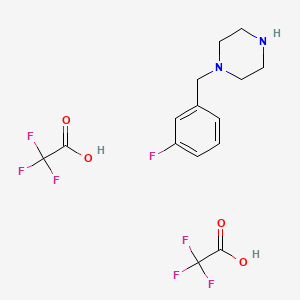
![2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol](/img/structure/B2706392.png)